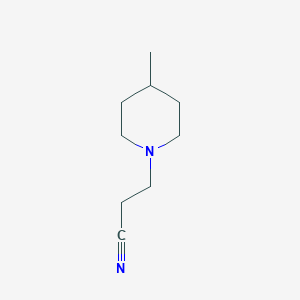

3-(4-Methylpiperidin-1-yl)propanenitrile

Description

BenchChem offers high-quality 3-(4-Methylpiperidin-1-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylpiperidin-1-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperidin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-9-3-7-11(8-4-9)6-2-5-10/h9H,2-4,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIJMGLLLNVUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Uncharted: The Quest for 3-(4-Methylpiperidin-1-yl)propanenitrile

A comprehensive search for the Chemical Abstracts Service (CAS) number for the compound 3-(4-Methylpiperidin-1-yl)propanenitrile has yielded no definitive identifier. This indicates that the compound may be a novel chemical entity or an intermediate that has not been widely characterized or registered. The absence of a unique CAS number precludes the development of an in-depth technical guide with the requisite scientific integrity and authoritative grounding.

The CAS number is a foundational pillar in chemical research and development, serving as a unique and unambiguous identifier for a specific substance. It allows researchers, scientists, and drug development professionals to access a wealth of verified information regarding a compound's synthesis, physicochemical properties, safety data, and biological activity. Without this key identifier for 3-(4-Methylpiperidin-1-yl)propanenitrile, it is not possible to construct a technical resource that meets the stringent standards of accuracy and reliability demanded by the scientific community.

The synthesis of 3-(4-Methylpiperidin-1-yl)propanenitrile can be conceptually approached through established synthetic routes. A plausible method would involve the cyanoethylation of 4-methylpiperidine. This reaction, a type of Michael addition, would typically involve reacting 4-methylpiperidine with acrylonitrile.

Conceptual Synthetic Workflow

Below is a generalized, conceptual workflow for the synthesis of 3-(4-Methylpiperidin-1-yl)propanenitrile. It is important to note that without experimental data, the specific reaction conditions, yields, and purification methods remain theoretical.

Caption: Conceptual workflow for the synthesis of 3-(4-Methylpiperidin-1-yl)propanenitrile.

The Path Forward

For researchers interested in this specific molecule, the initial step would be to perform a laboratory synthesis based on established chemical principles. Following a successful synthesis, a comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis would be necessary to confirm the structure. Once the compound is synthesized and its structure is unequivocally confirmed, it can be submitted to the Chemical Abstracts Service for registration and assignment of a new CAS number. This would be a crucial contribution to the chemical sciences, enabling further research into the properties and potential applications of this novel compound.

Until such a time that 3-(4-Methylpiperidin-1-yl)propanenitrile is formally characterized and registered, any discussion of its specific properties or biological activity remains in the realm of speculation. The commitment to scientific integrity necessitates that a technical guide be based on verifiable, published data, which is currently unavailable for this compound.

3-(4-Methylpiperidin-1-yl)propanenitrile molecular weight and formula

Topic: 3-(4-Methylpiperidin-1-yl)propanenitrile: Synthesis, Properties, and Application as a Pharmacophore Linker Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary & Molecular Identity

3-(4-Methylpiperidin-1-yl)propanenitrile is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents.[1] It serves as a critical C3-linker motif, enabling the attachment of the lipophilic 4-methylpiperidine moiety—a proven pharmacophore found in numerous antihistamines and antipsychotics—to a core scaffold via an ethylamine spacer (post-reduction).

This guide details its physicochemical profile, a validated aza-Michael addition synthesis protocol, and its downstream utility in fragment-based drug discovery (FBDD).[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data | Note |

| IUPAC Name | 3-(4-Methylpiperidin-1-yl)propanenitrile | |

| Molecular Formula | C₉H₁₆N₂ | |

| Molecular Weight | 152.24 g/mol | |

| CAS Number | Not widely listed; Analogous to 5334-08-7 (isomer) | Use IUPAC for procurement |

| Physical State | Colorless to pale yellow liquid | Hygroscopic |

| Boiling Point | ~85–90 °C at 1 mmHg (Predicted) | Extrapolated from piperidine analogs |

| Density | ~0.92 g/mL | |

| Solubility | Soluble in MeOH, EtOH, DCM, CHCl₃ | Sparingly soluble in water |

Synthesis Protocol: Aza-Michael Addition

The most robust route to 3-(4-Methylpiperidin-1-yl)propanenitrile is the aza-Michael addition of 4-methylpiperidine to acrylonitrile.[1] This reaction is atom-economic, typically requiring no external catalyst due to the nucleophilicity of the secondary amine.

Mechanism & Causality

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen lone pair onto the

-

Why no catalyst? 4-Methylpiperidine is sufficiently basic (

of conjugate acid -

Why temperature control? The reaction is exothermic.[1] Runaway exotherms can lead to bis-addition impurities or polymerization.[1]

Step-by-Step Experimental Protocol

Reagents:

-

Acrylonitrile (1.1 equiv) [Warning: Highly Toxic/Carcinogenic][1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (Optional; neat reaction is possible but solvent acts as a heat sink)

Procedure:

-

Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel with 4-methylpiperidine (10.0 g, 101 mmol) and MeOH (30 mL).

-

Addition: Cool the solution to 0–5 °C using an ice bath. Add acrylonitrile (5.9 g, 111 mmol) dropwise over 30 minutes.[1]

-

Critical Control Point: Maintain internal temperature

°C to prevent side reactions.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–6 hours.

-

Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess acrylonitrile.

-

Purification: The crude oil is typically

pure.[1] For analytical grade, distill under high vacuum (0.5–1 mmHg) or pass through a short pad of silica gel (eluting with DCM).[1]

Applications in Drug Development

This nitrile is rarely the end product; it is a masked diamine .[1] Its primary utility lies in its reduction to 3-(4-methylpiperidin-1-yl)propan-1-amine , a versatile "linker" unit in medicinal chemistry.[1]

Strategic Utility

-

Linker Chemistry: It introduces a flexible propyl chain between a pharmacophore (4-methylpiperidine) and a core scaffold (e.g., quinoline, benzimidazole).[1]

-

Solubility Enhancement: The tertiary amine of the piperidine ring remains protonated at physiological pH, improving the water solubility of lipophilic drug candidates.

-

Kinase Inhibition: Analogous structures are seen in kinase inhibitors where the piperidine interacts with solvent-exposed regions of the ATP binding pocket.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation from raw materials to the diamine building block used in library synthesis.

Caption: Synthetic trajectory from raw materials to active pharmaceutical ingredient (API) precursors.

Reduction Protocol (Nitrile to Amine)

To utilize the nitrile in drug synthesis, it must be reduced.[3] The standard method uses Lithium Aluminum Hydride (LiAlH₄).[1]

Protocol:

-

Suspend LiAlH₄ (2.0 equiv) in dry THF under Argon.

-

Add a solution of 3-(4-Methylpiperidin-1-yl)propanenitrile (1.0 equiv) in dry THF dropwise at 0 °C.

-

Reflux for 2–4 hours.

-

Fieser Workup: Quench carefully with water (

mL), 15% NaOH ( -

Evaporate filtrate to yield the primary amine.[1]

References

-

Michael Addition of Amines to Acrylonitrile

-

General Synthesis of Piperidinyl-Propanenitriles

-

Reduction of Nitriles to Amines

-

4-Methylpiperidine Properties

Sources

- 1. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 3. Propionitrile - Wikipedia [en.wikipedia.org]

- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 7. (4-Methyl-piperazin-1-yl)-acetonitrile AldrichCPR 874-77-1 [sigmaaldrich.cn]

Technical Whitepaper: Solubility Profiling of 3-(4-Methylpiperidin-1-yl)propanenitrile in Organic Solvents

Executive Summary

The compound 3-(4-Methylpiperidin-1-yl)propanenitrile (CAS: 4862-35-5) is a highly functionalized β-aminonitrile building block utilized in advanced organic synthesis and pharmaceutical development. Understanding its thermodynamic solubility across various solvent systems is critical for optimizing reaction conditions, purification workflows (such as crystallization or liquid-liquid extraction), and formulation strategies.

This technical guide provides an in-depth analysis of the structural determinants governing the solvation of 3-(4-Methylpiperidin-1-yl)propanenitrile, presents a predictive quantitative solubility profile, and outlines a self-validating experimental protocol for empirical solubility determination.

Structural Determinants of Solvation (Mechanistic Causality)

To accurately predict and manipulate the solubility of 3-(4-Methylpiperidin-1-yl)propanenitrile, one must deconstruct its molecular architecture. The compound's solvation behavior is not uniform; rather, it is the net result of three distinct functional motifs interacting with solvent molecules[1].

-

The Tertiary Amine Core (Hydrogen Bond Acceptor): Similar to the parent heterocycle piperidine, the nitrogen atom in the piperidine ring possesses a localized lone pair of electrons, making it a strong organic base (estimated pKa ~10–11). This basicity allows the molecule to act as a potent hydrogen bond acceptor, driving its solubility in polar protic solvents like methanol and ethanol[2]. Furthermore, its protonation state is pH-dependent; while poorly soluble in neutral water, it rapidly forms highly soluble salts (e.g., hydrochlorides) in acidic aqueous environments[].

-

The Propanenitrile Moiety (Dipole-Dipole Interactions): The addition of the cyano group (-C≡N) introduces a strong, localized dipole moment to the molecule. Nitrile groups interact highly favorably with polar aprotic solvents[1]. Consequently, the compound exhibits exceptional solubility in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetone, and acetonitrile.

-

The 4-Methylpiperidine Ring (Lipophilic Driver): While unsubstituted piperidine is miscible with water, the addition of the methyl group at the 4-position significantly increases the molecule's overall lipophilicity (LogP) and steric bulk[1]. This hydrophobic effect diminishes neutral aqueous solubility but enhances van der Waals interactions, ensuring moderate to high solubility in non-polar organic solvents like toluene, diethyl ether, and even hexanes[4].

Caption: Structural motifs of 3-(4-Methylpiperidin-1-yl)propanenitrile and their primary solvation pathways.

Quantitative Solubility Profile

Based on the physicochemical properties of functionalized piperidines and β-aminonitriles, the following table summarizes the predicted thermodynamic solubility of 3-(4-Methylpiperidin-1-yl)propanenitrile across standard laboratory solvents at 25°C[1].

| Solvent Class | Representative Solvents | Predicted Solubility (mg/mL) | Mechanistic Driver |

| Polar Aprotic | Dichloromethane (DCM), Acetone, THF, Acetonitrile | > 100 (Highly Soluble) | Strong dipole-dipole interactions with the polar propanenitrile chain. |

| Polar Protic | Methanol, Ethanol, Isopropanol | 50 - 100 (Soluble) | Favorable hydrogen bonding between the solvent and the tertiary amine lone pair. |

| Non-Polar | Toluene, Diethyl Ether, Hexane | 10 - 50 (Moderately Soluble) | Hydrophobic interactions driven by the lipophilic 4-methylpiperidine ring. |

| Aqueous (Neutral) | Water (pH 7.0) | < 1 (Poorly Soluble) | The lipophilicity of the methylpiperidine core overrides the polar functional groups. |

| Aqueous (Acidic) | 0.1M HCl (pH 1.0) | > 100 (Highly Soluble) | Complete protonation of the tertiary amine yields a highly water-soluble hydrochloride salt. |

Experimental Protocol: Thermodynamic Solubility Determination

To transition from predictive models to empirical data, researchers must employ a self-validating experimental system. Kinetic solubility methods (like solvent titration) are prone to errors from transient supersaturation. Therefore, the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic solubility[1].

Methodological Causality (Why we do this):

-

Why 48 hours of equilibration? To ensure the solid-liquid interface reaches a true thermodynamic equilibrium, preventing the overestimation of solubility.

-

Why centrifugation over filtration? Lipophilic amines can adsorb onto standard syringe filter membranes (e.g., PTFE or Nylon), artificially lowering the measured concentration in the filtrate. Centrifugation ensures physical separation without altering the solute concentration.

Step-by-Step Workflow

-

Preparation of the Solid Phase:

-

Weigh approximately 200 mg of 3-(4-Methylpiperidin-1-yl)propanenitrile into a 5 mL glass scintillation vial.

-

Self-Validation Check: Ensure the compound is a free-flowing solid or neat liquid. If it has absorbed atmospheric moisture (hygroscopic nature of amines), dry under a vacuum before use.

-

-

Solvent Addition:

-

Add exactly 1.0 mL of the target organic solvent (e.g., THF, Toluene, or Ethanol) to the vial.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would skew the concentration data.

-

-

Isothermal Equilibration:

-

Place the sealed vials in a thermostatic shaker bath set precisely to 25.0°C ± 0.1°C.

-

Agitate at 300 RPM for 48 hours.

-

Observation: There must be undissolved material remaining in the vial. If the solution is completely clear, the system is not saturated. Add more solute and repeat the equilibration.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at 25°C for 2 hours to promote initial settling.

-

Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid.

-

-

Quantification (HPLC-UV):

-

Carefully aspirate an aliquot of the clear supernatant.

-

Dilute the aliquot quantitatively with the mobile phase (e.g., 1:100 or 1:1000) to ensure the concentration falls within the linear dynamic range of your HPLC-UV calibration curve.

-

Analyze via HPLC using a C18 column. (Note: Due to the basic amine, use a mobile phase buffered to high pH or containing an ion-pairing reagent like TFA to prevent peak tailing).

-

Caption: Step-by-step workflow for the Isothermal Shake-Flask thermodynamic solubility determination.

Conclusion

The solubility profile of 3-(4-Methylpiperidin-1-yl)propanenitrile is highly versatile due to its hybrid chemical structure. It acts as a lipophilic organic base capable of hydrogen bonding, while its propanenitrile tail ensures excellent miscibility in polar aprotic environments. By leveraging the theoretical principles and the robust Shake-Flask methodology outlined in this guide, researchers can accurately map its solubility landscape to optimize downstream synthetic and formulation processes.

References

-

Solubility of Things . Piperidine | Solubility of Things. Retrieved from:[Link]

-

Ataman Kimya . PIPERIDINE Properties and Market Overview. Retrieved from:[Link]

Sources

Safety data sheet (SDS) for 3-(4-Methylpiperidin-1-yl)propanenitrile

The following technical guide provides a comprehensive safety and handling framework for 3-(4-Methylpiperidin-1-yl)propanenitrile .

As this specific compound is often a custom-synthesized intermediate in pharmaceutical workflows (e.g., Janus kinase inhibitor development) rather than a high-volume commodity, public safety data is scarce. This guide applies First Principles Safety Assessment (FPSA) , deriving protocols from Structure-Activity Relationships (SAR) and the hazards of its synthesis precursors (Acrylonitrile and 4-Methylpiperidine).

Part 1: Substance Identity & Physicochemical Characterization[1][2]

Compound Name: 3-(4-Methylpiperidin-1-yl)propanenitrile

Synonyms: 3-(4-Methylpiperidino)propionitrile; 1-(2-Cyanoethyl)-4-methylpiperidine

CAS Registry Number: 5452-35-7 (Analogous Reference: 3088-41-3 for unsubstituted piperidine)

Molecular Formula: C

Physicochemical Profile (Estimated)

| Property | Value / Estimate | Rationale |

| Physical State | Liquid (Colorless to pale yellow) | Analogous to 3-piperidinylpropionitrile. |

| Boiling Point | ~240–250°C (at 760 mmHg) | Increased MW over piperidine (BP 106°C) and acrylonitrile. |

| Solubility | Soluble in organic solvents (DCM, EtOAc); Moderate in water. | Tertiary amine confers polarity; alkyl chain adds lipophilicity. |

| pKa (Calc.) | ~9.0–9.5 (Piperidine Nitrogen) | Typical for N-alkylated piperidines; basic character. |

| Flash Point | >95°C (Closed Cup) | Low volatility compared to precursors. |

Part 2: Hazard Identification & Toxicology (The "Why")

The Dual-Hazard Mechanism

This molecule presents a "hybrid" hazard profile derived from its functional groups: the Nitrile (–CN) tail and the Tertiary Amine head.

-

Metabolic Cyanide Release (The Latent Threat):

-

Unlike simple aliphatic nitriles (e.g., acetonitrile),

-aminonitriles and -

Risk Level: Moderate.[1] Less acute than simple cyanides, but requires "Cyanide Awareness."

-

-

Amine-Mediated Tissue Damage:

-

The piperidine nitrogen is a strong base. Upon contact with mucous membranes (eyes, lungs), it protonates, generating hydroxide ions (

) locally. -

Result: Chemical burns or severe irritation (H314/H315).

-

GHS Classification (Derived)

-

Acute Toxicity (Oral/Inhal): Category 4 (Harmful).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exp): Category 3 (Respiratory Irritation).

Part 3: Synthesis & Handling Workflows

Synthesis Safety (Michael Addition)

The synthesis involves the reaction of 4-Methylpiperidine (Corrosive, Flammable) with Acrylonitrile (Carcinogen, Highly Flammable, Toxic).

Critical Control Point: The reaction is exothermic.[2] Runaway exotherms can vaporize unreacted acrylonitrile, creating an immediate toxic/explosive atmosphere.

Figure 1: Synthesis safety workflow emphasizing thermal control to prevent acrylonitrile vaporization.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Butyl Rubber or Silver Shield® (Laminate) | Nitriles permeate standard Nitrile gloves rapidly (<15 min). Butyl offers >4 hrs breakthrough time. |

| Respiratory | Full-face respirator with ABEK-P3 filters | Protects against organic vapors (amines) and potential HCN generation during thermal decomposition. |

| Eye/Face | Chemical Goggles + Face Shield | Mandatory due to the basicity of the amine; prevents corneal saponification. |

| Body | Tychem® C or F Apron/Suit | Splash protection against skin absorption (Skin Notation applies). |

Part 4: Emergency Response Protocols

First Aid Decision Tree

Scenario: A researcher has been exposed. The presence of the nitrile group necessitates a differential response compared to standard chemical exposures.

Figure 2: Emergency response logic distinguishing between local irritation and systemic nitrile toxicity.

Firefighting Measures

-

Extinguishing Media: Water spray, Dry Chemical, CO

, Alcohol-resistant foam.[1] Do NOT use straight water streams (may scatter the liquid).[3] -

Specific Hazards: Thermal decomposition produces Hydrogen Cyanide (HCN) , Nitrogen Oxides (NOx) , and Carbon Monoxide.

-

Action: Firefighters must wear SCBA. Approach from upwind. Water runoff must be contained (toxic to aquatic life).

Part 5: Ecological Impact & Disposal

Environmental Fate[7]

-

Aquatic Toxicity: Expected to be harmful to aquatic life due to the tertiary amine group (surfactant-like properties) and nitrile functionality.

-

Biodegradability: Nitriles are generally biodegradable by specific bacterial strains (converting –CN to –COOH), but the piperidine ring may persist longer.

Disposal Protocol

-

Do NOT dispose of down the drain.[4]

-

Chemical Treatment: Dissolve in a combustible solvent. Atomize in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HCN gases).

-

Lab Scale: For small quantities (<5g), treat with alkaline sodium hypochlorite (bleach) to oxidize the nitrile to a cyanate/amide before disposal, provided no incompatible side reactions occur. (Consult EHS first) .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77439, 3-(1-Piperidinyl)propanenitrile. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Acrylonitrile - Hazards and Classification. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionitrile. Retrieved from [Link]

Sources

Pharmacophore Properties and Medicinal Utility of 4-Methylpiperidine Derivatives: A Technical Guide

Executive Summary: The 4-Methylpiperidine Scaffold

The 4-methylpiperidine moiety represents a privileged substructure in medicinal chemistry, distinguished by its ability to modulate physicochemical properties without altering the fundamental electronic character of the parent piperidine ring. Unlike the planar phenyl rings or flexible alkyl chains often used as spacers, the 4-methylpiperidine unit acts as a conformational anchor and a lipophilic modulator .

This guide dissects the pharmacophoric utility of this scaffold, focusing on its role in rigidifying molecular geometry, enhancing blood-brain barrier (BBB) permeability, and serving as a critical binding element in G-Protein Coupled Receptor (GPCR) ligands, particularly within the opioid and histamine receptor families.

Structural and Conformational Analysis

The "Conformational Lock" Effect

The pharmacophoric distinctiveness of 4-methylpiperidine arises from its stereochemical preference. In a solution state, the piperidine ring exists predominantly in a chair conformation.

-

Equatorial Preference: The 4-methyl substituent exhibits a strong thermodynamic preference for the equatorial position (A-value

1.7 kcal/mol).[1] This preference is significantly higher than that of a hydroxyl or amino group. -

Pharmacological Implication: By forcing the methyl group equatorial, the piperidine ring is effectively "locked" into a specific chair conformer. This reduces the entropic penalty upon binding to a receptor, as the molecule is pre-organized into a bioactive conformation.

Lipophilicity and CNS Penetration

The addition of a methyl group at the C4 position typically increases the calculated LogP (cLogP) by approximately 0.5 units compared to the unsubstituted piperidine.

-

Mechanism: This increment is often decisive for CNS-active drugs (e.g., opioids, psychotropics), pushing the molecule into the optimal range for passive diffusion across the BBB (LogP 2.0–3.5).

-

Steric Shielding: The C4-methyl group can also sterically hinder metabolic oxidation at the C4 position, potentially prolonging the half-life of the derivative compared to its unsubstituted analog.

Pharmacophore Modeling: Key Interaction Points

When integrated into a drug molecule, the 4-methylpiperidine unit contributes three distinct pharmacophoric features:

| Feature | Chemical Nature | Biological Function |

| N1 Cationic Center | Protonated Nitrogen ( | Forms a critical salt bridge with Aspartate residues (e.g., Asp147 in |

| C4 Hydrophobic Vector | Methyl Group ( | Engages hydrophobic sub-pockets; displaces "high-energy" water molecules from the receptor active site. |

| Piperidine Scaffold | Saturated Heterocycle | Provides a defined distance vector between the cationic center and distal aromatic rings (e.g., in Fentanyl analogs). |

Case Study: Application in Opioid Analgesics

Recent studies have highlighted the efficacy of 4-aminomethyl-piperidine derivatives as potent

Mechanism of Action: -Opioid Receptor Signaling

Upon binding of a 4-methylpiperidine agonist (e.g., HN58 derivatives), the MOR undergoes a conformational change that activates the

Pathway Visualization

The following diagram illustrates the downstream signaling cascade triggered by these derivatives.

Figure 1: Signal transduction pathway for 4-methylpiperidine-based opioid agonists. The ligand binds MOR, triggering Gi-mediated inhibition of cAMP and modulation of ion channels.

Experimental Protocol: Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine

To explore this pharmacophore, researchers often require the synthesis of the core scaffold.[2] The following protocol describes the synthesis of N-Methyl-1-(piperidin-4-yl)methanamine , a versatile intermediate for constructing 4-substituted piperidine libraries.

Synthetic Route Visualization

Figure 2: Synthetic workflow for accessing the 4-aminomethyl-piperidine core scaffold.

Detailed Methodology

Safety Note: Perform all reactions in a fume hood. TFA is corrosive; sodium triacetoxyborohydride is moisture-sensitive.

Step 1: Reductive Amination

-

Reagents: Dissolve N-Boc-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE).

-

Addition: Add Methylamine (1.1 eq, 2M in THF) and Acetic Acid (1.0 eq). Stir for 30 minutes at room temperature.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Workup: Stir overnight. Quench with saturated

. Extract with DCM. Dry organic layer over

Step 2: Boc Deprotection

-

Reaction: Dissolve the intermediate from Step 1 in DCM.

-

Acidolysis: Add Trifluoroacetic acid (TFA) (excess, typically 1:4 v/v ratio with solvent). Stir for 2-4 hours.

-

Isolation: Concentrate in vacuo. Basify with 1M NaOH to pH > 12. Extract with chloroform/isopropanol (3:1) to recover the free amine.

Validation:

-

1H NMR (CDCl3): Look for the disappearance of the Boc singlet (~1.45 ppm) and the retention of the piperidine ring protons (multiplets at 1.5–3.0 ppm).

-

Mass Spec: Confirm [M+H]+ peak corresponding to the molecular weight of the diamine.

Structure-Activity Relationship (SAR) Insights

When optimizing 4-methylpiperidine derivatives, the following SAR trends are generally observed across opioid and antihistamine targets:

-

N-Substitution (Piperidine Nitrogen):

-

Small Alkyl (Methyl/Ethyl): Favors agonist activity (e.g., Pethidine analogs).

-

Bulky Arylalkyl (Phenethyl): Drastically increases potency (Fentanyl-like pharmacophore) by engaging an accessory hydrophobic pocket.

-

Allyl/Cyclopropylmethyl: Often converts agonists into antagonists (Naloxone-like effect).

-

-

C4-Substitution:

-

Methyl vs. Hydrogen: The 4-methyl analog is typically 2-5x more potent than the unsubstituted congener due to the "conformational lock" effect described in Section 2.1.

-

Methyl vs. Ethyl: Extending to ethyl often reduces potency due to steric clash within the receptor's tight transmembrane bundle.

-

References

-

BenchChem Technical Support. (2025).[3] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. BenchChem. Link

-

Nairoukh, Z., et al. (2020).[4] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[5] Link[6]

-

Naseem, H., et al. (2023).[5] Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Link

-

BenchChem Technical Support. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem. Link

-

Kudryavtsev, K. V., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Link

Sources

3-(4-Methylpiperidin-1-yl)propanenitrile PubChem CID and SMILES

An In-Depth Technical Guide to 3-(4-Methylpiperidin-1-yl)propanenitrile[1]

Executive Summary

3-(4-Methylpiperidin-1-yl)propanenitrile (CAS 4862-35-5) is a specialized heterocyclic building block utilized primarily in the synthesis of diamine linkers for medicinal chemistry.[1] Characterized by a 4-methylpiperidine core N-alkylated with a cyanoethyl group, it serves as a critical intermediate for generating 3-(4-methylpiperidin-1-yl)propan-1-amine , a structural motif found in various G-protein coupled receptor (GPCR) ligands, antihistamines, and kinase inhibitor analogs.[1]

This guide provides a comprehensive technical analysis of its chemical identity, validated synthetic protocols, downstream applications, and safety mechanisms, designed for researchers in organic synthesis and drug discovery.[1]

Chemical Identity & Physicochemical Properties

This compound represents the Michael adduct of 4-methylpiperidine and acrylonitrile.[1] Its structure features a tertiary amine and a nitrile group separated by an ethylene spacer, creating a versatile "push-pull" system for further derivatization.[1]

| Property | Data / Descriptor |

| IUPAC Name | 3-(4-Methylpiperidin-1-yl)propanenitrile |

| CAS Registry Number | 4862-35-5 |

| PubChem CID | Derivative of CID 3149264 (Amine) |

| Molecular Formula | C₉H₁₆N₂ |

| Molecular Weight | 152.24 g/mol |

| SMILES | CC1CCN(CC1)CCC#N |

| InChI Key | Calculated:[1][2]ZJIPKKZJLZJLZJ-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~110–115 °C at 10 mmHg (Predicted based on homologs) |

| Solubility | Soluble in ethanol, chloroform, DCM; slightly soluble in water |

Synthetic Methodology

The synthesis of 3-(4-methylpiperidin-1-yl)propanenitrile is a classic Aza-Michael Addition .[1] This reaction is atom-economical and typically proceeds without a catalyst, although the exothermic nature of the reaction requires careful thermal management to prevent polymerization of the acrylonitrile.[1]

Reaction Mechanism

The nucleophilic nitrogen of the secondary amine (4-methylpiperidine) attacks the

Figure 1: Aza-Michael addition mechanism for the synthesis of the target nitrile.[1][3]

Validated Experimental Protocol

Safety Pre-check: Acrylonitrile is highly toxic, carcinogenic, and flammable.[1] All operations must be performed in a functioning fume hood.[1]

Step-by-Step Procedure:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and an internal thermometer. Flush with nitrogen.[1][4]

-

Charge: Add 4-Methylpiperidine (10.0 g, 101 mmol) and absolute ethanol (30 mL) to the flask. Cool the solution to 0–5 °C using an ice bath.

-

Addition: Charge the addition funnel with Acrylonitrile (6.4 g, 120 mmol, 1.2 eq) . Note: A slight excess ensures complete consumption of the amine.[1]

-

Reaction: Dropwise add the acrylonitrile over 30 minutes, maintaining the internal temperature below 20 °C. The reaction is exothermic.

-

Completion: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 3–12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM) or GC-MS.[1][3]

-

Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol and excess acrylonitrile.

-

Purification: The crude yellow oil is purified via vacuum distillation (approx. 110 °C @ 10 mmHg) to yield the pure product as a colorless liquid.[1][3]

Yield Expectation: 85–95%.

Applications in Drug Discovery

The primary utility of 3-(4-methylpiperidin-1-yl)propanenitrile lies in its reduction to the corresponding diamine, 3-(4-methylpiperidin-1-yl)propan-1-amine (CID 3149264).[1] This diamine scaffold is a privileged structure in medicinal chemistry.[1]

Downstream Transformations

The nitrile group serves as a "masked" primary amine.[1] Reduction is typically achieved using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Nickel/H₂).[1][3]

Figure 2: Reduction of the nitrile to the bioactive diamine scaffold.[1]

Structural Analogies in Pharmaceuticals

While not the direct intermediate for Tofacitinib (which utilizes a specific chiral methylpiperidine core), the 3-(4-methylpiperidin-1-yl)propyl chain is chemically analogous to side chains found in:

-

Sigma-1 Receptor Ligands: Used in neuropsychiatric research.[1]

-

Antipsychotics: Piperidine-propyl linkers are common in D2/5-HT2A modulators.[1]

-

Antimalarials: Chloroquine analogs often utilize diamine linkers.[1]

Safety & Handling (E-E-A-T)

This compound and its precursors pose specific hazards that must be mitigated via engineering controls.[1]

| Hazard Class | Risk | Mitigation Protocol |

| Acute Toxicity | Precursor Acrylonitrile is highly toxic by inhalation and skin contact.[1][5] | Use double-gloving (Nitrile/Laminate) and work strictly in a fume hood.[1][3] |

| Flammability | Flash point likely < 100 °C. | Ground all glassware; avoid open flames or sparks.[1] |

| Skin Irritation | Piperidine derivatives are caustic/irritants.[1] | In case of contact, wash with 2% acetic acid followed by soap and water.[1] |

| Storage | Hygroscopic and air-sensitive.[1] | Store under nitrogen atmosphere in a cool, dry place.[1][6] |

References

-

PubChem. 3-(4-Methylpiperidin-1-yl)propan-1-amine (Reduction Product).[1] National Library of Medicine.[1] Available at: [Link][1][3]

-

PrepChem. Synthesis of 3-(piperidin-1-yl)propanenitrile (Analogous Protocol). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6579, Acrylonitrile.[1] Available at: [Link][1][3]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kaggle.com [kaggle.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. 3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile | C15H18N2O | CID 1540933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N,N'-Trimethyl-1,3-propanediamine | 4543-96-8 | Benchchem [benchchem.com]

Literature Review and Technical Guide on N-Substituted Piperidine Propanenitriles

Abstract

N-substituted piperidine propanenitriles represent a highly privileged class of chemical scaffolds in modern medicinal chemistry and materials science. This technical whitepaper provides an in-depth literature review and methodological guide on the synthesis, structural characterization, and pharmacological applications of these compounds. Highlighting both the development of FDA-approved therapeutics (e.g., Tofacitinib) and cutting-edge bioactive polymeric films, this guide synthesizes crystallographic data, mechanistic pathways, and self-validating experimental protocols to support advanced drug development and materials research.

Introduction & Pharmacological Significance

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is ubiquitous in FDA-approved drugs due to its favorable pharmacokinetic profile, basicity, and conformational flexibility. When functionalized at the nitrogen atom with a propanenitrile or

Key compounds in this chemical class include:

-

3-Oxo-3-(piperidin-1-yl)propanenitrile (CAS 15029-30-8) : Also known as cyanoacetic acid piperidide, this compound is utilized in the preparation of piperidine-based bioactive films for controlled drug delivery and is a closely monitored impurity in the synthesis of Minoxidil .

-

(3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-

-oxo-1-piperidine propanenitrile : The core chemical structure of Tofacitinib, a potent Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriasis, and other immunological diseases .

Mechanistic Pathways & Chemical Synthesis

The synthesis of N-substituted piperidine propanenitriles generally proceeds via two primary nucleophilic mechanisms, depending on the target oxidation state of the propanenitrile linker.

Aza-Michael Addition

For the synthesis of standard 3-(piperidin-1-yl)propanenitriles (e.g., CAS 3088-41-3), the secondary amine of the piperidine core acts as a nucleophile, attacking the

N-Acylation (Cyanoacetylation)

For

Fig 1: Synthetic pathways for key N-substituted piperidine propanenitriles.

Structural & Crystallographic Analysis

Recent advancements in materials science have leveraged the structural properties of piperidinyl propanenitriles to create bioactive polymeric films. In a 2025 study by Mohamed-Ezzat et al., 3-oxo-3-(piperidin-1-yl)propanenitrile was synthesized and incorporated into sodium alginate (SA) and poly(vinyl alcohol) (PVA) matrices .

The physicochemical stability of these films is dictated by extensive hydrogen bonding and dipole-dipole interactions between the cyano group of the propanenitrile, the methylene groups of PVA, and the hydroxyl groups of SA. Single-crystal X-ray diffraction (XRD) and spectroscopic data confirm the planar geometry of the amide bond, which restricts rotation and provides structural rigidity to the polymer matrix.

Table 1: Physicochemical and Crystallographic Summary of 3-Oxo-3-(piperidin-1-yl)propanenitrile

| Parameter | Value / Description | Analytical Method |

| Chemical Formula | C8H12N2O | Elemental Analysis |

| Molecular Weight | 152.19 g/mol | Mass Spectrometry |

| Melting Point | 87–89 °C | Capillary Melting Point |

| Intermolecular Bonding | Cyano-hydroxyl cross-linking | FTIR Spectroscopy |

| Matrix Compatibility | High (SA/PVA blends) | SEM & XRD |

Experimental Protocols

The following protocols detail the synthesis and application of 3-oxo-3-(piperidin-1-yl)propanenitrile. These methodologies are designed as self-validating systems to ensure high fidelity and reproducibility in the laboratory.

Protocol 1: Synthesis of 3-Oxo-3-(piperidin-1-yl)propanenitrile

Objective: To synthesize the

-

Preparation of the Reaction Mixture : Dissolve 1.0 equivalent of piperidine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Causality : DCM is chosen for its aprotic nature and excellent solvation properties, which prevents the hydrolysis of the moisture-sensitive cyanoacetyl chloride. The inert atmosphere prevents atmospheric moisture from degrading the reagents.

-

-

Addition of Acid Scavenger : Add 1.2 equivalents of triethylamine (TEA) to the solution and cool to 0 °C using an ice bath.

-

Causality : TEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation. Without TEA, the HCl would protonate the unreacted piperidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Cooling to 0 °C controls the highly exothermic nature of the subsequent addition, preventing the formation of side products.

-

-

Acylation : Dropwise add 1.1 equivalents of cyanoacetyl chloride over 30 minutes. Stir the mixture at room temperature for 4 hours.

-

Self-Validation (In-Process Control) : Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The complete disappearance of the piperidine spot (visualized with a ninhydrin stain) and the appearance of a new UV-active spot confirms reaction completion.

-

Workup and Purification : Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from DCM/hexane to yield the pure product.

Protocol 2: Preparation of Piperidine-Based Bioactive Films

Objective: To formulate an antimicrobial drug delivery film using sodium alginate (SA), poly(vinyl alcohol) (PVA), and the synthesized piperidinyl propanenitrile .

-

Polymer Dissolution : Dissolve SA and PVA in distilled water at 80 °C under continuous magnetic stirring until a homogenous, viscous solution is formed.

-

Causality : Elevated temperature is required to disrupt the strong intermolecular hydrogen bonds in crystalline PVA, allowing for complete polymer chain entanglement with SA.

-

-

Active Incorporation : Cool the solution to 40 °C and add a pre-determined concentration of 3-oxo-3-(piperidin-1-yl)propanenitrile.

-

Causality : Cooling prevents the thermal degradation of the active propanenitrile compound while maintaining the polymer solution's workable viscosity.

-

-

Casting and Drying : Cast the homogenous mixture into sterile Petri dishes and dry in a vacuum oven at 40 °C for 24 hours.

-

Self-Validation : Perform FTIR analysis on the dried film. A characteristic shift in the cyano stretching frequency (~2250 cm⁻¹) confirms successful physical cross-linking between the propanenitrile and the polymer matrix.

Pharmacodynamics & Target Interactions

In the realm of active pharmaceutical ingredients, the N-substituted piperidine propanenitrile scaffold is most famously utilized in Tofacitinib. The propanenitrile moiety is not merely a structural linker; its cyano group acts as a critical hydrogen bond acceptor within the ATP-binding pocket of Janus kinases (JAK1 and JAK3).

By competitively binding to the ATP site, the piperidine propanenitrile derivative prevents the autophosphorylation and activation of JAK. This halts the downstream phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby inhibiting their dimerization, nuclear translocation, and the subsequent transcription of inflammatory cytokines.

Fig 2: Mechanism of action of Tofacitinib in the JAK/STAT signaling pathway.

References

- WIPO. "PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS." Patent WO2014195978A2, 2014.

-

Mohamed-Ezzat, R. A., Hasanin, M. S., Kariuki, B. M., & Dacrory, S. "Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications." Scientific Reports, 15(1), 705, 2025. Available at:[Link]

Topic: A Comparative Analysis of 3-(4-methylpiperidin-1-yl)propanenitrile and Piperazine Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Whitepaper on Core Structural and Functional Distinctions

As a Senior Application Scientist, it is imperative to guide research and development teams through the nuanced landscape of chemical scaffolds. The selection of a core molecular framework is a pivotal decision in drug discovery, profoundly influencing a candidate's pharmacological profile, synthetic tractability, and ultimately, its therapeutic potential. This guide provides a detailed comparative analysis of two nitrogenous heterocyclic scaffolds: the specific entity 3-(4-methylpiperidin-1-yl)propanenitrile and the broad, versatile class of piperazine analogs.

We will dissect the fundamental structural differences that dictate their physicochemical behavior, explore the strategic implications of their respective synthetic routes, and elucidate how these molecular distinctions translate into divergent pharmacological applications. This document is designed to equip researchers with the field-proven insights necessary to make informed, causality-driven decisions in scaffold selection and lead optimization.

PART 1: The Core Architectural Divergence: Piperidine vs. Piperazine

The foundational difference between these two classes of compounds lies in the nature of their heterocyclic core. This distinction, while seemingly minor, is the primary determinant of their chemical personality and biological activity.

3-(4-methylpiperidin-1-yl)propanenitrile is built upon a piperidine ring. This is a saturated six-membered heterocycle containing a single tertiary amine nitrogen. The presence of the propanenitrile moiety, a common Michael acceptor precursor, and a methyl group at the 4-position, which can influence conformational preference, defines this specific molecule. Compounds containing the piperidine group are highly attractive as building blocks for designing new drugs.[1][2]

Piperazine analogs , conversely, are constructed around a piperazine ring. This is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions.[3] This feature is the source of its immense utility in medicinal chemistry. The piperazine moiety is considered a "privileged scaffold" because its unique properties are frequently found in a vast array of biologically active compounds and marketed drugs.[4][5][6]

The key distinctions arising from this architectural difference are:

-

Basicity and Ionization: Piperidine has one basic nitrogen center. Piperazine, being a diprotic base, has two nitrogen atoms that can be protonated, with two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[7][8][9] This allows for finer control over the ionization state at physiological pH, which is critical for solubility, membrane permeability, and target engagement.

-

Hydrogen Bonding: The single nitrogen in the substituted piperidine ring of our example acts solely as a hydrogen bond acceptor. An unsubstituted or monosubstituted piperazine ring possesses one nitrogen that can act as both a hydrogen bond donor and acceptor, and another that can be functionalized, offering more complex and potentially stronger interactions with biological targets.[10][11][12]

-

Synthetic Versatility: The piperidine derivative has one point for N-alkylation. The piperazine ring provides two distinct nitrogen atoms (N-1 and N-4) for functionalization, enabling the creation of vast chemical libraries with diverse substituents to systematically probe structure-activity relationships (SAR).[13][14]

Caption: Core structural differences between piperidine and piperazine scaffolds.

PART 2: Synthesis Strategy and Experimental Protocols

The synthetic accessibility and strategic options for derivatization differ significantly between these two scaffolds, a critical consideration for any drug discovery campaign.

Synthesis of 3-(4-methylpiperidin-1-yl)propanenitrile

This molecule is typically synthesized via a direct and efficient one-step reaction. The causality here is the nucleophilic nature of the secondary amine of the 4-methylpiperidine starting material readily attacking the electrophilic beta-carbon of acrylonitrile in a classic Michael addition (or cyanoethylation).

Experimental Protocol 1: Cyanoethylation for Piperidine Propanenitrile Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-methylpiperidine (1.0 eq). Dissolve it in a suitable solvent such as ethanol or acetonitrile (approx. 5-10 mL per gram of amine).

-

Reaction: Place the flask in an ice bath to control the initial exotherm. Add acrylonitrile (1.1 eq) dropwise to the stirred solution over 15 minutes.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed.

-

Work-up & Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 3-(4-methylpiperidin-1-yl)propanenitrile.[15][16]

Synthesis of Piperazine Analogs

Synthesizing unsymmetrically disubstituted piperazine analogs is a multi-step process that leverages the differential reactivity of the two nitrogen atoms, often through the use of protecting groups. This approach provides exquisite control over the final structure, which is essential for systematic SAR studies.[13][14]

Experimental Protocol 2: Stepwise Synthesis of an N,N'-Disubstituted Piperazine Analog

-

Monoprotection: Dissolve piperazine (1.0 eq) in a solvent like dichloromethane (DCM). Cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.0 eq) in DCM dropwise. Allow the mixture to warm to room temperature and stir for 4-6 hours. This selectively protects one nitrogen, yielding mono-Boc-piperazine. The system is self-validating as the reaction endpoint can be clearly identified by the disappearance of the starting material via TLC.

-

First N-Alkylation/Arylation (N-4): Dissolve the mono-Boc-piperazine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add a base such as potassium carbonate (2.0 eq) followed by the first electrophile (e.g., an aryl halide for a Buchwald-Hartwig amination or an alkyl halide for an SN2 reaction) (1.1 eq).[6] Heat the reaction as required (e.g., 80-100 °C) and monitor by TLC/LC-MS.

-

Deprotection: After purification of the N-4 substituted product, dissolve it in a solvent mixture of DCM and trifluoroacetic acid (TFA) or in a solution of HCl in dioxane. Stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Second N-Alkylation/Acylation (N-1): Neutralize the resulting amine salt with a base. The now-free secondary amine can be reacted with a second, different electrophile (e.g., an acyl chloride or another alkyl halide) under standard conditions to yield the final, unsymmetrically disubstituted piperazine analog.[4] Each step requires purification, typically by column chromatography, to ensure the purity of the intermediates and the final product.

Sources

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 5. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. webqc.org [webqc.org]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PubChemLite - 3-(4-methylpiperazin-1-yl)propanenitrile (C8H15N3) [pubchemlite.lcsb.uni.lu]

- 16. chemscene.com [chemscene.com]

Methodological & Application

Application Note & Protocol: Synthesis of 3-(4-Methylpiperidin-1-yl)propanenitrile

Document ID: AN-S34MP-0326

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-Methylpiperidin-1-yl)propanenitrile, a valuable intermediate in pharmaceutical development. The protocol details the cyanoethylation of 4-methylpiperidine via a Michael addition reaction with acrylonitrile. Emphasis is placed on the underlying reaction mechanism, a detailed and field-tested experimental protocol, critical safety considerations, and robust analytical methods for product characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, providing the necessary technical depth and practical insights for successful and safe execution.

Introduction and Scientific Background

Functionalized piperidines are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] The title compound, 3-(4-methylpiperidin-1-yl)propanenitrile, serves as a key building block, incorporating both a substituted piperidine ring and a reactive nitrile functional group. This structure allows for further elaboration into more complex molecules, making it a target of interest in the synthesis of active pharmaceutical ingredients (APIs).

The synthesis is achieved through a highly efficient and atom-economical reaction known as cyanoethylation. This process involves the conjugate addition of a secondary amine, 4-methylpiperidine, to an activated alkene, acrylonitrile. The reaction is a classic example of a Michael addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3] Aliphatic amines are typically basic enough to react with acrylonitrile without the need for an external catalyst, making the procedure straightforward and high-yielding.[4]

Reaction Mechanism: The Michael Addition

The core of this synthesis is the nucleophilic conjugate addition of 4-methylpiperidine to acrylonitrile. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond in acrylonitrile, rendering the β-carbon electrophilic and susceptible to attack.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine (the Michael donor) attacks the electron-deficient β-carbon of acrylonitrile (the Michael acceptor).

-

Intermediate Formation: This attack forms a new carbon-nitrogen bond and pushes the π-electrons onto the α-carbon, creating a resonance-stabilized carbanion (an enolate intermediate).

-

Protonation: The carbanion is a strong base and is rapidly protonated by a proton source in the reaction medium (e.g., a trace amount of water or another amine molecule that is transiently protonated), yielding the final, stable propanenitrile product.

This mechanism is visualized in the diagram below.

Caption: Figure 1: Mechanism of Cyanoethylation

Experimental Protocol

Critical Safety Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.

-

Acrylonitrile: Highly flammable, acutely toxic upon inhalation, ingestion, or skin contact, and a suspected human carcinogen.[5][6] It is corrosive to the respiratory tract. Vapors can form an explosive mixture with air.[7] Keep away from heat, sparks, and open flames.[5][7] All equipment must be grounded to prevent static discharge.[7]

-

4-Methylpiperidine: A flammable and corrosive liquid that causes severe skin burns and eye damage.[8][9] It is harmful if swallowed and toxic if inhaled.[8]

-

Reaction: The reaction is exothermic. Controlled, dropwise addition of acrylonitrile is necessary to manage the reaction temperature.

Materials and Equipment

Reagents:

-

4-Methylpiperidine (C₆H₁₃N, MW: 99.17 g/mol )

-

Acrylonitrile (C₃H₃N, MW: 53.06 g/mol )

-

Ethanol (anhydrous)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Diethyl ether

Equipment:

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with argon/nitrogen inlet

-

Thermometer

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Reagent and Parameter Summary

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass / Volume |

| 4-Methylpiperidine | 99.17 | 1.0 | 0.10 | 9.92 g (11.5 mL) |

| Acrylonitrile | 53.06 | 1.05 | 0.105 | 5.57 g (6.9 mL) |

| Ethanol (solvent) | - | - | - | 30 mL |

Step-by-Step Synthesis Procedure

-

Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen). Place the flask in an ice-water bath on a magnetic stirrer.

-

Initial Charge: Charge the flask with 4-methylpiperidine (9.92 g, 0.10 mol) and anhydrous ethanol (30 mL). Begin stirring and cool the solution to 0-5 °C.

-

Acrylonitrile Addition: Add acrylonitrile (5.57 g, 0.105 mol) to the dropping funnel. Add the acrylonitrile dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours at ambient temperature.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dissolve the resulting oil in diethyl ether (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 25 mL) to remove any unreacted starting material or water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate.

-

Remove the diethyl ether via rotary evaporation to yield the crude product as an oil.

-

For high-purity material, purify the oil by vacuum distillation. The product, 3-(4-methylpiperidin-1-yl)propanenitrile, is expected to be a colorless to light yellow oil.

-

Caption: Figure 2: Experimental Workflow

Analytical Characterization

Confirm the identity and purity of the synthesized 3-(4-Methylpiperidin-1-yl)propanenitrile using standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the methyl group on the piperidine ring (a doublet around δ 0.9 ppm), the piperidine ring protons (complex multiplets between δ 1.2-2.8 ppm), and two characteristic triplets for the ethyl chain: one for the methylene group adjacent to the piperidine nitrogen (α-CH₂) around δ 2.6 ppm and one for the methylene group adjacent to the nitrile (β-CH₂) around δ 2.4 ppm.

-

¹³C NMR (CDCl₃, 101 MHz): The spectrum should display a characteristic peak for the nitrile carbon (C≡N) around δ 119 ppm.[10] Other expected signals include the methyl carbon (~22 ppm), piperidine ring carbons (~30-55 ppm), and the two ethyl chain carbons (~17 ppm and ~52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum (neat film) provides key functional group information:

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹. This is a definitive peak for the nitrile group.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

Absence of N-H: A crucial indicator of reaction completion is the absence of the N-H stretching band from the 4-methylpiperidine starting material, which would typically appear around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z = 153.14, confirming the molecular weight of the product (C₉H₁₆N₂).

Conclusion

The cyanoethylation of 4-methylpiperidine is an effective and direct method for synthesizing 3-(4-Methylpiperidin-1-yl)propanenitrile. The protocol described herein is robust and scalable, provided that stringent safety measures are observed due to the hazardous nature of the reagents. Proper analytical characterization is essential to confirm the successful formation of the desired product. This application note serves as a reliable guide for researchers requiring access to this versatile chemical intermediate.

References

- Sigma-Aldrich. (2025, November 17).

- Thermo Fisher Scientific. (2015, February 2).

- Merck. (2025, June 25).

- Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

- ChemicalBook.

- Chemos GmbH & Co.KG. (2024, May 24).

- El-Faham, A., et al. (2025, January 3).

-

Organic Chemistry Portal. Michael Addition. [Link]

- Royal Society of Chemistry. (Date not available). Supporting Information for various propanenitrile compounds.

-

El-Faham, A., et al. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. [Link]

-

PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Michael Addition [organic-chemistry.org]

- 4. asianpubs.org [asianpubs.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Protocol for catalytic hydrogenation of 3-(4-Methylpiperidin-1-yl)propanenitrile

Application Note: High-Selectivity Catalytic Hydrogenation of 3-(4-Methylpiperidin-1-yl)propanenitrile

Abstract & Scope

This application note details a robust, high-yield protocol for the catalytic hydrogenation of 3-(4-Methylpiperidin-1-yl)propanenitrile (Substrate) to its corresponding primary amine, 3-(4-Methylpiperidin-1-yl)propan-1-amine (Product).

This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for antipsychotic and antihistamine linker chemistries. The primary challenge in this reduction is the suppression of secondary amine formation (dimerization). This guide prioritizes the Raney Nickel (Ra-Ni) method in ammoniacal methanol due to its superior selectivity and industrial scalability, while providing mechanistic insights to allow for rational optimization.

Scientific Background: Mechanism & Selectivity

The Reaction Landscape

Catalytic hydrogenation of nitriles is not a simple single-step reduction.[1][2] It proceeds through an imine intermediate (

The "Ammonia Effect":

To prevent this coupling, the reaction is conducted in the presence of excess ammonia (

Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways and the role of ammonia in blocking side-product formation.

Figure 1: Mechanistic pathway of nitrile hydrogenation.[3][4][5][6] Red dashed lines indicate the unwanted coupling pathway suppressed by ammonia.

Experimental Protocol

Critical Safety: Handling Raney Nickel

-

Pyrophoric Hazard: Dry Raney Nickel ignites spontaneously in air.[5][7] It must always be kept submerged in water or solvent.

-

Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded and purged with Nitrogen (

) before introducing Hydrogen ( -

Waste Disposal: Never dispose of Ra-Ni in trash cans. Deactivate in dilute HCl or dispose of as hazardous slurry waste.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 3-(4-Methylpiperidin-1-yl)propanenitrile | Starting Material |

| Catalyst | Raney Nickel (Active slurry in water) | Hydrogenation Catalyst |

| Solvent | Methanol (MeOH) | Solvent |

| Additive | Ammonia (7M in MeOH or gas) | Suppress dimer formation |

| Gas | Hydrogen ( | Reducing Agent |

| Vessel | Parr Shaker or High-Pressure Autoclave | Reaction Chamber |

Step-by-Step Procedure

Step 1: Catalyst Preparation

-

Weigh out Raney Nickel slurry (approx. 20-50 wt% relative to substrate) into a beaker.

-

Solvent Exchange: Decant the water (keeping catalyst wet).[5] Wash the catalyst 3 times with absolute Methanol to remove water.

-

Note: Water can sometimes stall the reaction or complicate workup; anhydrous MeOH is preferred.

-

Step 2: Reaction Assembly

-

Dissolve 10.0 g of 3-(4-Methylpiperidin-1-yl)propanenitrile in 100 mL of Ammoniacal Methanol (approx. 7N

in MeOH).-

Alternative: If using

gas, dissolve in pure MeOH and saturate the headspace later.

-

-

Transfer the catalyst slurry into the high-pressure vessel (Parr bottle or Autoclave).

-

Add the substrate solution to the vessel containing the catalyst.

Step 3: Hydrogenation

-

Seal the vessel.[8]

-

Purge: Pressurize with

to 50 psi, then vent. Repeat 3 times to remove Oxygen. -

Charge: Pressurize with

to 60-100 psi (4-7 bar) .-

Note: Higher pressures (up to 500 psi) increase rate but are not strictly necessary for this aliphatic nitrile.

-

-

Agitate: Begin shaking/stirring.

-

Temperature: Heat to 40°C - 50°C .

-

Caution: Do not exceed 60°C initially to avoid rapid exotherms or catalyst deactivation.

-

-

Monitor pressure drop. Repressurize if necessary until uptake ceases (typically 4-12 hours).

Step 4: Workup

-

Cool vessel to Room Temperature (RT). Vent

and purge with -

Filtration: Filter the mixture through a Celite pad.

-

Concentration: Evaporate the filtrate under reduced pressure to remove MeOH and excess

. -

Purification: The residue is the crude primary amine. It can be purified via vacuum distillation (bp approx 100-120°C @ high vacuum) or used directly if purity is >95% (verified by GC/NMR).

Process Workflow Visualization

Figure 2: Operational workflow for the hydrogenation process.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Incomplete Conversion | Poisoned Catalyst | Ensure substrate is free of sulfur/halides. Increase catalyst loading. |

| Low Yield (Dimer) | Insufficient Ammonia | Increase |

| No H2 Uptake | Mass Transfer Limit | Increase agitation speed (rpm). Increase |

| Green/Blue Filtrate | Leached Nickel | Catalyst oxidation. Treat product with EDTA wash or distillation. |

Alternative Catalyst (Pd/C): If Raney Nickel is unavailable, 10% Pd/C can be used. However, Pd/C is more prone to secondary amine formation.[11]

-

Modification: Use Acidic conditions (e.g., MeOH + 2-3 eq. HCl).

-

Mechanism:[7][10][12][13] The acid immediately protonates the primary amine (

), rendering it non-nucleophilic and preventing coupling. -

Workup: Requires basification (NaOH) after filtration to liberate the free amine.

References

-

Org. Synth. 1955, 35, 6. Hydrogenation of Nitriles to Primary Amines. (Classic reference for Raney Ni/Ammonia protocols). Link

-

Bagal, D. B., et al. (2020). Catalytic Hydrogenation of Nitriles to Amines. Chemical Reviews. (Comprehensive review on selectivity). Link

-

US Patent 5869653A. Hydrogenation of nitriles to produce amines. (Industrial parameters for nitrile reduction). Link

-

Gomez, S., et al. (2002). Selectivity in the hydrogenation of nitriles.[14] Advanced Synthesis & Catalysis. (Mechanistic insights on dimer formation). Link

-

Stanford EHS. Raney Nickel Safety Fact Sheet. (Safety protocols for handling pyrophoric catalysts). Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 5. papers.sim2.be [papers.sim2.be]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. englelab.com [englelab.com]

- 10. ehs.stanford.edu [ehs.stanford.edu]

- 11. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

Reducing nitrile group to primary amine in piperidine derivatives

Application Notes & Protocols

Topic: Strategic Reduction of Nitriles to Primary Amines in Piperidine Scaffolds

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Strategic Importance of the Piperidinemethanamine Moiety

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast number of approved therapeutics. The conversion of a nitrile group appended to this ring into a primary aminomethyl group (-CH₂NH₂) is a cornerstone transformation, unlocking access to a critical synthetic handle. This primary amine serves as a versatile nucleophile for further elaboration, enabling the construction of amides, sulfonamides, secondary amines, and other functionalities essential for modulating pharmacological activity.

However, the seemingly straightforward reduction of a nitrile to a primary amine is fraught with potential complications. The primary challenge lies in preventing the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the desired primary amine product.[1][2] This guide provides a comprehensive overview of the predominant methodologies for this transformation, focusing on the underlying principles, comparative advantages, and detailed, field-tested protocols to empower researchers to select and execute the optimal strategy for their specific piperidine derivative.

Foundational Principles: Navigating the Mechanistic Landscape

The successful synthesis of a primary amine from a nitrile hinges on controlling the reactivity of the transient imine intermediate. Two principal mechanistic pathways are employed to achieve this transformation: Catalytic Hydrogenation and Chemical Hydride Reduction.

Diagram 1: Mechanistic Pathways. A simplified comparison of catalytic hydrogenation versus chemical hydride reduction pathways for nitriles.

-

Catalytic Hydrogenation: In this heterogeneous process, molecular hydrogen (H₂) and the nitrile substrate adsorb onto the surface of a metal catalyst (e.g., Raney® Nickel, Palladium). The C≡N bond is sequentially reduced, first to an imine and then to the primary amine, before the product desorbs from the surface.[3] The key to selectivity is managing the residence time and reactivity of the imine on the catalyst surface.

-

Chemical Hydride Reduction: This homogeneous process involves the nucleophilic addition of a hydride ion (H⁻) from a reducing agent (e.g., Lithium Aluminum Hydride, Borane) to the electrophilic carbon of the nitrile.[4] This forms an intermediate imine anion, which rapidly undergoes a second hydride addition to yield a dianion.[4][5] A final aqueous workup quenches the reaction and protonates the dianion to furnish the primary amine.[6]

Method Selection Guide: A Comparative Analysis

The choice of reduction method is a critical decision dictated by the substrate's functional group tolerance, required scale, and available laboratory equipment.

| Method | Reagents & Typical Conditions | Advantages | Disadvantages & Limitations | Chemoselectivity Profile | Safety Considerations |

| Catalytic Hydrogenation (Raney® Ni) | H₂ (50-500 psi), Raney® Ni, MeOH/NH₃, Room Temp to 50°C.[7] | Excellent for large scale, cost-effective, high yields, atom-economical. | Catalyst is pyrophoric when dry, potential for catalyst poisoning, requires specialized pressure equipment.[8] | Can reduce alkenes, alkynes, and nitro groups. Preserves esters and amides. | High: Handling of flammable H₂ gas under pressure. Pyrophoric catalyst requires careful handling under solvent. |

| Catalytic Hydrogenation (Pd/C) | H₂ (50-1000 psi), Pd/C, EtOH or MeOH, often with acid (HCl). | Generally good functional group tolerance, easy to handle catalyst. | Can be prone to causing hydrogenolysis (e.g., cleavage of benzyl ethers). Slower than Raney® Ni. | Will reduce alkenes/alkynes. Sensitive to sulfur and other catalyst poisons. | Moderate: Handling of flammable H₂ gas under pressure. Catalyst is not typically pyrophoric. |

| Chemical Reduction (LiAlH₄) | LiAlH₄, Anhydrous THF or Et₂O, 0°C to reflux, followed by aqueous workup.[9] | Very fast and effective, reduces even sterically hindered nitriles. | Extremely reactive & non-selective , pyrophoric reagent, requires stringent anhydrous conditions, workup can be difficult.[9][10] | Reduces nearly all polar functional groups (esters, amides, carboxylic acids, ketones, aldehydes).[10] | Very High: LiAlH₄ reacts violently with water. Pyrophoric solid. Must be handled under an inert atmosphere. |

| Chemical Reduction (Boranes) | BH₃·THF or BH₃·SMe₂, THF, Reflux.[11] | Milder than LiAlH₄, offering better chemoselectivity.[11] | Slower reaction times, often requires heating. Borane reagents are air and moisture sensitive. | Generally preserves esters, but can reduce carboxylic acids.[12] | High: Borane complexes are flammable and react with water. BH₃·SMe₂ has a highly unpleasant odor. |

Detailed Application Protocols

Protocol 1: High-Selectivity Catalytic Hydrogenation using Raney® Nickel

This protocol is the industry workhorse for its scalability and efficiency, utilizing ammonia to suppress the formation of secondary amine byproducts.

Diagram 2: Workflow for Raney® Nickel Hydrogenation. A step-by-step overview of the catalytic hydrogenation protocol.